molecular formula C21H25NO4 B1200896 (-)-Argemonine

(-)-Argemonine

Cat. No. B1200896
M. Wt: 355.4 g/mol
InChI Key: QEOWCPFWLCIQSL-IRXDYDNUSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(-)-argemonine is a 2,3,8,9-tetramethoxy-13-methyl-5,6,11,12-tetrahydro-5,11-epiminodibenzo[a,e][8]annulene. It has a role as a plant metabolite. It is an enantiomer of a (+)-argemonine.

Scientific Research Applications

  • Structural Analysis and Absolute Configuration : The structure of argemonine has been identified as (-)-N-methylpavine, determined through chemical and spectral evidence (Martell, Soine, & Kier, 1967). Further studies have focused on its circular dichroism and absolute configuration, confirming the (1S,5S) configuration of argemonine (Mason, Vane, & Whitehurst, 1967).

  • Crystal Structure : The crystal structure of (-)-argemonine methiodide has been extensively studied, revealing its orthorhombic crystal system and space group P212121 (Kaneda, Sakabe, & Tanaka, 1976).

  • Degradation Products : Research on the degradation products of (+ or -)-N-methylpavine has led to the determination of structures of various products encountered during studies on argemonine and N-methylpavine (Abdel-monem & Soine, 1967).

  • Alkaloid Studies : Studies on Argemone hispida, a plant species, have contributed to the knowledge of the structure of argemonine and its related alkaloids (Schermerhorn & Soine, 1951).

  • Cytotoxic Effects : Research has been conducted on the cytotoxic effects of alkaloids isolated from Argemone mexicana on human colon cancer cell lines, indicating the potential use of argemonine in cancer research (Singh et al., 2016).

  • Synthetic Methods : Enantioselective synthesis methods for (-)-argemonine have been developed, which could be important for further pharmacological and chemical studies (Youte et al., 2004).

  • Pharmacological Studies : Chemical and pharmacological studies on Argemone mexicana have revealed the presence of alkaloids including argemonine, which have various pharmacological effects (Bose et al., 1963).

properties

Product Name

(-)-Argemonine

Molecular Formula

C21H25NO4

Molecular Weight

355.4 g/mol

IUPAC Name

(1S,9S)-4,5,12,13-tetramethoxy-17-methyl-17-azatetracyclo[7.7.1.02,7.010,15]heptadeca-2,4,6,10,12,14-hexaene

InChI

InChI=1S/C21H25NO4/c1-22-16-6-12-8-18(23-2)20(25-4)10-14(12)17(22)7-13-9-19(24-3)21(26-5)11-15(13)16/h8-11,16-17H,6-7H2,1-5H3/t16-,17-/m0/s1

InChI Key

QEOWCPFWLCIQSL-IRXDYDNUSA-N

Isomeric SMILES

CN1[C@H]2CC3=CC(=C(C=C3[C@@H]1CC4=CC(=C(C=C24)OC)OC)OC)OC

SMILES

CN1C2CC3=CC(=C(C=C3C1CC4=CC(=C(C=C24)OC)OC)OC)OC

Canonical SMILES

CN1C2CC3=CC(=C(C=C3C1CC4=CC(=C(C=C24)OC)OC)OC)OC

synonyms

argemonine
argemonine hemihydrate

Origin of Product

United States

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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